molecular formula C15H13N5O B2549964 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile CAS No. 330567-93-6

2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile

Cat. No.: B2549964
CAS No.: 330567-93-6
M. Wt: 279.303
InChI Key: OCMAGIOHDBXKIK-UHFFFAOYSA-N
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Description

2-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile (CAS 330567-93-6) is a chemical compound with a molecular weight of 279.30 g/mol and the molecular formula C15H13N5O . This reagent features a pyrazolone core, a scaffold derived from antipyrine which has been extensively studied for its diverse biological activities . The antipyrine (1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one) structure is a privileged pharmacophore in medicinal chemistry, and its derivatives have attracted significant research interest due to their potential analgesic, anti-inflammatory, anticancer, and antimicrobial properties . Recent research into pyrazoline derivatives highlights their significant value in developing novel multi-targeting kinase inhibitors for cancer research . Compounds based on this core structure have been designed and evaluated for their promising suppression of key oncogenic kinases, including EGFR, VEGFR-2, and BRAFV600E, which are critical targets in the progression and metastasis of various human cancers . The integration of the pyrazoline ring with other heterocyclic scaffolds is a common strategy in drug discovery to develop potent anticancer agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-14(18-10-12(8-16)9-17)15(21)20(19(11)2)13-6-4-3-5-7-13/h3-7,10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMAGIOHDBXKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of NSC687617 are not fully understood yet. It has been found that the compound can interact with various biomolecules. For instance, it has been docked with Ampicillin-CTX-M-15, showing good binding interaction

Molecular Mechanism

It is known that the compound can form intermolecular interactions, including H-bonding. These interactions could potentially influence its mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazoles exhibit significant antimicrobial activity. For example, compounds derived from 1H-pyrazole have demonstrated effectiveness against various pathogens. In one study, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong bactericidal properties against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. For instance, compound 13 displayed significant cytotoxicity against Jurkat cells with an IC50 less than that of doxorubicin .

CompoundCell LineIC50 (μM)Reference Drug
13Jurkat<10Doxorubicin
22HT29<15Doxorubicin

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Compounds similar to the target molecule have been reported to reduce inflammation markers in vitro and in vivo models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.

Case Studies

  • Antimicrobial Evaluation : A study published in ACS Omega evaluated several pyrazole derivatives for antimicrobial activity against clinical isolates. The results highlighted that some derivatives not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .
  • Anticancer Research : Another research focused on the synthesis of new pyrazole derivatives that exhibited potent anticancer activities against various cell lines. The study concluded that structural modifications significantly influenced the biological activity and suggested further exploration into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has shown that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. For instance, studies indicate that related compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties : There is growing interest in the anticancer potential of pyrazole derivatives. Compounds similar to 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . This highlights the compound's potential role in cancer therapeutics.

Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can modulate inflammatory responses, making them candidates for anti-inflammatory drug development. The ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been documented in related compounds .

Material Science Applications

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactive functional groups allow it to participate in various polymerization processes, potentially leading to materials with enhanced thermal stability and mechanical properties.

Nanotechnology : The unique structural attributes of this compound enable its use in creating nanoparticles or nanocomposites. These materials can be tailored for applications in drug delivery systems or as catalysts in chemical reactions.

Chemical Reagent Applications

Synthesis of Other Compounds : As a versatile reagent, this compound can facilitate the synthesis of other complex organic molecules. Its ability to act as an electrophile makes it useful in various organic transformations.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives against E. coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
  • Molecular Docking Studies : Computational studies involving molecular docking have shown that this compound interacts favorably with specific biological targets linked to cancer progression. This suggests a pathway for further pharmacological exploration .
  • Synthesis of New Derivatives : Research has successfully synthesized new compounds based on the structure of this compound, demonstrating its utility as a precursor for developing novel bioactive molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The propanedinitrile group in the target compound confers strong dipole-dipole interactions due to its electron-deficient nature, contrasting with the hydrogen-bonding capacity of amides (e.g., acetamide derivatives) .
  • Synthetic Conditions: The target compound forms rapidly (5 hours) compared to the methylthio analog (12 hours), likely due to the higher reactivity of malononitrile vs. bis(methylthio)methylene malononitrile .
  • Thermal Stability : The high melting point (254.7°C) of the target compound suggests stronger crystal packing forces compared to amides, which rely on hydrogen bonding .
Intermolecular Interactions and Crystallography
  • Amide Derivatives : Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide form R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing their crystal structures . These interactions are absent in the dinitrile compound, which instead relies on CN dipole interactions and π-stacking .
  • Hydrogen Bonding vs. Dipole Interactions: The absence of hydrogen-bonding donors in the target compound reduces solubility in polar solvents compared to amides, as seen in acetamide derivatives crystallized from dichloromethane .
Pharmacological Potential
  • Pyrazolone Core: The pyrazolone moiety is associated with analgesic and anti-inflammatory activity, as seen in 4-aminoantipyrine derivatives used in otorhinolaryngological solutions .
  • However, reduced solubility could limit bioavailability .

Q & A

Q. Table 1: Comparative Reaction Conditions

PrecursorCatalyst/SolventTemperature (°C)Yield (%)Reference
Pyrazol-4-amine derivativePiperidine/Ethanol0–548–65
Propanedinitrile derivativeDMF/NaOH25–3070–85

Basic: How is the molecular structure validated for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL (for small-molecule refinement) resolves bond lengths and angles with R-factors < 0.06 .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess molecular geometry .

Q. Key parameters :

  • Bond angles: C–N–C (~120°) and C=O (~1.21 Å) confirm resonance stabilization .
  • Torsional angles: Planarity of the pyrazole ring (deviation < 0.02 Å) .

Intermediate: How do the nitrile groups influence reactivity in cross-coupling reactions?

Methodological Answer:
Nitrile groups act as electron-withdrawing groups (EWGs) , directing electrophilic substitution:

  • Nucleophilic attack : React with amines/hydrazines under acidic conditions to form amidines or tetrazoles .
  • Cycloaddition : Participate in [2+3] cycloadditions with azides (e.g., Huisgen reaction) to generate heterocycles .

Q. Spectroscopic validation :

  • FTIR : Sharp peaks at ~2200 cm⁻¹ confirm nitrile stretching .
  • ¹H NMR : Adjacent protons (e.g., CH=N) show deshielding (δ 8.8–9.2 ppm) .

Intermediate: What intermolecular forces stabilize its crystal packing?

Methodological Answer:
Hydrogen bonding and π-π stacking dominate:

  • Graph-set analysis : Identifies motifs like R22(8)R_2^2(8) for N–H···O interactions between pyrazole carbonyls and amines .
  • C-H···π interactions : Aromatic phenyl rings contribute to layered packing, observed in similar derivatives .

Q. Table 2: Hydrogen Bond Parameters

Donor–AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)Reference
N–H···O=C (pyrazole)0.862.082.927168
C–H···N (nitrile)0.932.543.249134

Advanced: How can computational modeling predict its electronic properties?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level:

  • Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) indicate redox stability .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., nitrile carbons) for reaction planning .

Validation : Compare computed vs. experimental IR/NMR spectra to assess accuracy .

Advanced: What strategies link its structure to biological activity (e.g., antioxidant potential)?

Methodological Answer:

  • Molecular docking : Simulate binding to targets like NADPH oxidase (PDB ID: 2CDU) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., nitrile groups) with radical scavenging IC₅₀ values .

Q. Experimental validation :

  • DPPH assay : Measure absorbance decay at 517 nm to quantify antioxidant capacity .

Data Contradictions: How to resolve discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR/IR data with SC-XRD bond lengths .
  • Dynamic effects : Consider temperature-dependent conformational changes (e.g., rotamers) causing NMR signal splitting .

Experimental Design: What frameworks ensure reproducibility in synthesis and analysis?

Methodological Answer:

  • Block randomization : Use split-plot designs to test variables (e.g., catalysts, solvents) systematically .
  • Theoretical grounding : Link hypotheses to supramolecular chemistry principles (e.g., Etter’s rules for H-bonding) .

Q. Table 3: Key Parameters for Reproducibility

VariableControl MethodReference
Reaction temperatureThermocouple monitoring
Crystal growthSlow evaporation (CHCl₃)
Spectroscopic calibrationInternal standard (TMS)

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